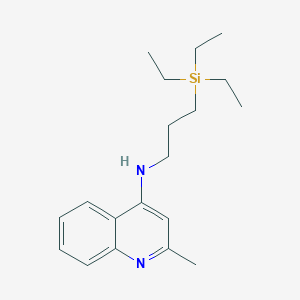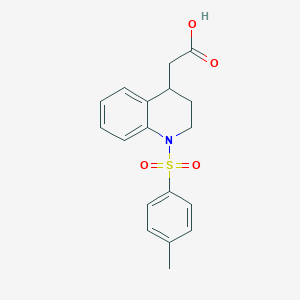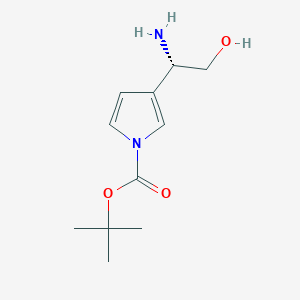
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl group, an amino group, and a hydroxyethyl group attached to a pyrrole ring, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of (S)-(+)-2-Amino-1-propanol as a starting material, which undergoes a series of reactions to introduce the tert-butyl and pyrrole groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl and pyrrole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-2-Amino-1-propanol: A precursor used in the synthesis of the target compound.
3-Amino-2-hydroxybutanoic acids: Structurally similar compounds with different functional groups.
Uniqueness
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its chiral nature also makes it valuable for studying stereochemistry and developing enantioselective processes.
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
tert-butyl 3-[(1S)-1-amino-2-hydroxyethyl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-13)9(12)7-14/h4-6,9,14H,7,12H2,1-3H3/t9-/m1/s1 |
Clave InChI |
RFHGZYUJTVQQCA-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C=CC(=C1)[C@@H](CO)N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC(=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


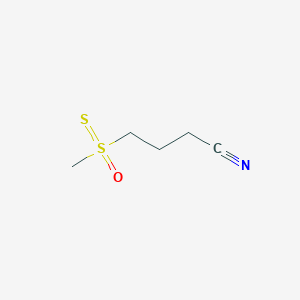
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)


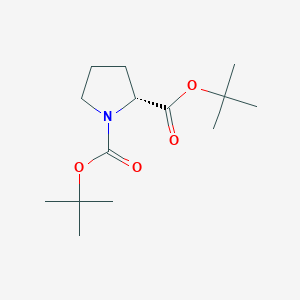
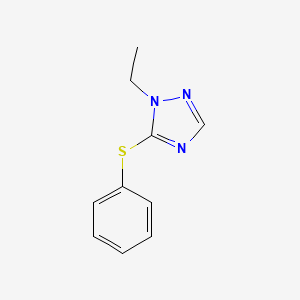
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)

![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)
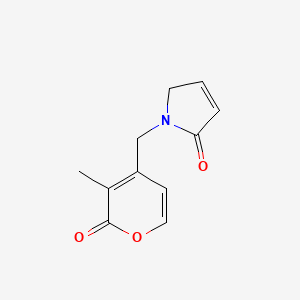
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
